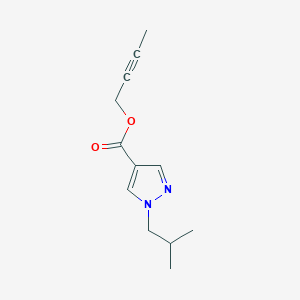![molecular formula C14H19N5O B7648092 1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea, also known as AG-1478, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a small molecule that has been widely used in scientific research to investigate the role of EGFR in cancer and other diseases.
Mecanismo De Acción
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, which are essential for cell growth and survival. As a result, this compound blocks the proliferation of cancer cells and induces apoptosis (programmed cell death). This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the downregulation of EGFR expression, and the inhibition of downstream signaling pathways. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been reported to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea has several advantages for lab experiments, including its selectivity for EGFR and its potency as an inhibitor. This compound is also a small molecule that can be easily synthesized and purified. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to non-cancerous cells. In addition, this compound may not be effective against all types of cancer, as some cancer cells may have developed resistance to EGFR inhibitors.
Direcciones Futuras
There are several future directions for the research of 1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Another direction is to develop new EGFR inhibitors that are more potent and selective than this compound. In addition, future research could focus on the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, research could also investigate the potential of this compound as a tool for studying the role of EGFR in normal physiology and disease.
Métodos De Síntesis
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea can be synthesized by several methods, including the reaction of 4-amino-8-methylquinazoline with 3-bromo-1,1-dimethylurea, the reaction of 4-amino-8-methylquinazoline with 3-chloro-1,1-dimethylurea, and the reaction of 4-amino-8-methylquinazoline with 3-isocyanato-1,1-dimethylurea. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) or other purification methods.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea has been widely used in scientific research to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and head and neck cancer. This compound has also been used to study the mechanism of action of EGFR and its downstream signaling pathways. In addition, this compound has been used to investigate the role of EGFR in non-cancerous diseases, such as Alzheimer's disease, asthma, and inflammatory bowel disease.
Propiedades
IUPAC Name |
1,1-dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-5-4-6-11-12(10)17-9-18-13(11)15-7-8-16-14(20)19(2)3/h4-6,9H,7-8H2,1-3H3,(H,16,20)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMFIEYNIWTPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)NCCNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)
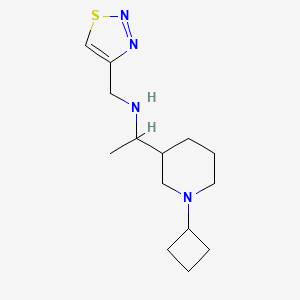
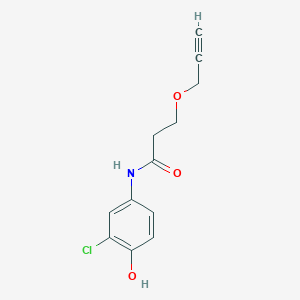
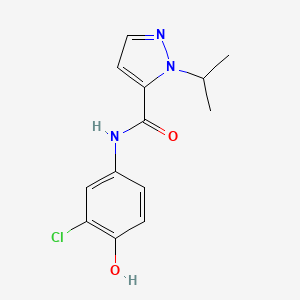
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)

![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
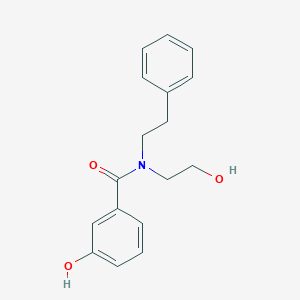
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)
